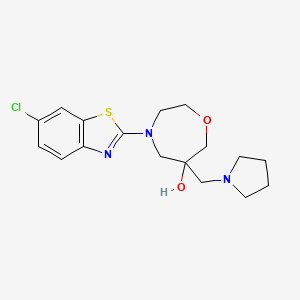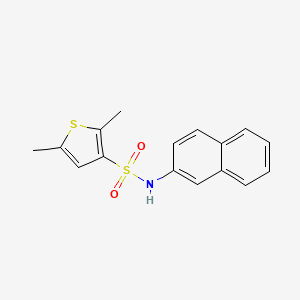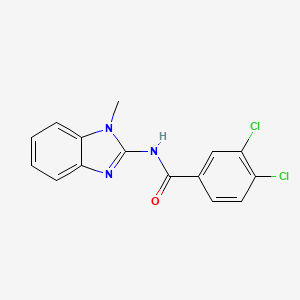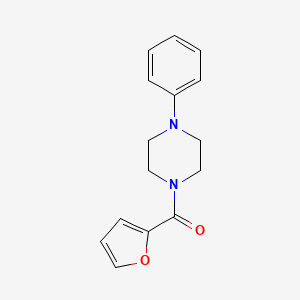![molecular formula C19H26FN5O2 B5521913 1-(5-{1-[(3-fluorophenoxy)acetyl]piperidin-3-yl}-4-methyl-4H-1,2,4-triazol-3-yl)-N,N-dimethylmethanamine](/img/structure/B5521913.png)
1-(5-{1-[(3-fluorophenoxy)acetyl]piperidin-3-yl}-4-methyl-4H-1,2,4-triazol-3-yl)-N,N-dimethylmethanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound belongs to a class of chemicals that exhibit significant interest due to their complex structure and potential applications in medicinal chemistry and material science. The compound's structure suggests it might be involved in various biological and chemical interactions, making its synthesis and analysis highly relevant for further research applications.
Synthesis Analysis
The synthesis of complex molecules like "1-(5-{1-[(3-fluorophenoxy)acetyl]piperidin-3-yl}-4-methyl-4H-1,2,4-triazol-3-yl)-N,N-dimethylmethanamine" often involves multi-step processes, including techniques such as click chemistry for constructing heterocyclic frameworks and reductive amination for introducing amine groups. For example, Govindhan et al. (2017) describe the use of click chemistry in synthesizing related compounds, showcasing the importance of precise synthetic strategies in obtaining desired chemical structures with high yield and purity (Govindhan, Viswanathan, Karthikeyan, Subramanian, & Velmurugan, 2017).
Molecular Structure Analysis
The determination of the molecular structure of complex compounds is crucial for understanding their chemical behavior and potential interactions. Techniques such as single crystal X-ray diffraction (XRD) and spectroscopic methods (IR, NMR, MS) play a vital role in characterizing the structure and confirming the identity of synthesized compounds. Shukla et al. (2017) highlighted the significance of XRD in revealing the presence of various intermolecular interactions, which are essential for predicting the stability and reactivity of such molecules (Shukla, Mohan, Vishalakshi, & Chopra, 2017).
Chemical Reactions and Properties
The chemical reactivity and properties of a compound are largely dictated by its functional groups and molecular structure. The presence of the triazole ring, piperidine moiety, and fluorophenoxy group suggests potential for a variety of chemical reactions, including nucleophilic substitution and interactions with biological molecules. Computational methods and docking studies, as reported by Sugimoto et al. (1995), provide insights into how such compounds could interact with biological targets, offering a basis for predicting their chemical properties and reactivity (Sugimoto, Iimura, Yamanishi, & Yamatsu, 1995).
Physical Properties Analysis
The physical properties, such as solubility, thermal stability, and crystallinity, are essential for determining the compound's suitability for various applications. Techniques like thermogravimetric analysis (TGA), differential scanning calorimetry (DSC), and solubility tests are commonly used to assess these properties. Govindhan et al. (2017) utilized TGA and DSC to analyze the thermal stability of related compounds, providing valuable data for understanding how structural features influence physical characteristics (Govindhan et al., 2017).
Aplicaciones Científicas De Investigación
Neurokinin-1 Receptor Antagonist
- Application : This compound is studied for its potential as a neurokinin-1 receptor antagonist. It has shown effectiveness in pre-clinical tests relevant to clinical efficacy in emesis and depression (Harrison et al., 2001).
Structural Characterization and Analysis
- Application : The compound's derivatives have been synthesized and structurally characterized, showing the presence of various intermolecular interactions important for molecular packing. These interactions were evaluated through computational procedures (Shukla et al., 2017).
Anticancer Activity
- Application : A derivative of this compound has been evaluated for its anticancer activity against tumor-induced Swiss albino male mice. It showed a considerable improvement in certain biochemical and hematological parameters (Arul & Smith, 2016).
Alpha 1-Adrenoceptor Antagonists
- Application : Derivatives of this compound have been developed as alpha 1-adrenoceptor antagonists with potential CNS activity, derived from the antipsychotic sertindole. They showed high affinity for alpha 1 adrenoceptors and selectivity compared to other receptors (Balle et al., 2003).
5-HT2C Receptor Agonist
- Application : A related compound, YM348, has been identified as a potent and orally active 5-HT2C receptor agonist. It was effective in inducing penile erections and hypolocomotion in rats, without affecting blood pressure (Kimura et al., 2004).
Corrosion Inhibition Properties
- Application : Piperidine derivatives, related to the compound , have been investigated for their adsorption and corrosion inhibition properties on iron, using quantum chemical calculations and molecular dynamics simulations (Kaya et al., 2016).
Propiedades
IUPAC Name |
1-[3-[5-[(dimethylamino)methyl]-4-methyl-1,2,4-triazol-3-yl]piperidin-1-yl]-2-(3-fluorophenoxy)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26FN5O2/c1-23(2)12-17-21-22-19(24(17)3)14-6-5-9-25(11-14)18(26)13-27-16-8-4-7-15(20)10-16/h4,7-8,10,14H,5-6,9,11-13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNTBLKVWWWDDOR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=C1C2CCCN(C2)C(=O)COC3=CC(=CC=C3)F)CN(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26FN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-furyl(1,3,5-triazatricyclo[3.3.1.1~3,7~]dec-7-yl)methanone](/img/structure/B5521831.png)
![N-[2-(2,3-dihydro-1H-indol-1-yl)ethyl]-1-(2-piperidin-2-ylethyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5521833.png)
![N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]-3,3,3-trifluoro-2-(trifluoromethyl)propanamide](/img/structure/B5521854.png)

![3,4-dimethyl-N-{4-[(6-methyl-3-pyridazinyl)oxy]phenyl}benzenesulfonamide](/img/structure/B5521858.png)


![5-butyl-1-(3-chlorophenyl)-4-[(5-methyl-1,3-oxazol-4-yl)carbonyl]-2-piperazinone](/img/structure/B5521873.png)
![3-fluoro-N'-[(5-nitro-2-furyl)methylene]benzohydrazide](/img/structure/B5521880.png)



![4-[(3-nitrobenzylidene)amino]-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5521927.png)
![1-[(3-chloro-1-benzothien-2-yl)carbonyl]indoline](/img/structure/B5521929.png)